molecular formula C14H17NO9 B2730369 DIBOA beta-D-glucoside CAS No. 155835-54-4

DIBOA beta-D-glucoside

Cat. No. B2730369
CAS RN: 155835-54-4
M. Wt: 343.288
InChI Key: OUSLYTBGQGKTME-PUOUXSMHSA-N
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Description

DIBOA beta-D-glucoside is a phytochemical compound found in plants such as maize, wheat, and rye. It belongs to the benzoxazinoid family of compounds, which are known for their anti-herbivore and anti-pathogen properties. It is a β-D-glucoside having ®-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one as the anomeric substituent .


Synthesis Analysis

The synthesis of DIBOA beta-D-glucoside involves several enzymes. The introduction of four oxygen atoms into the indole moiety that yields DIBOA is catalyzed by four cytochrome P450-dependent monooxygenases, BX2 to BX5 . The resulting DIBOA is glucosylated by the UDP-glucosyltransferases BX8 and BX9 . Hydroxylation in position C-7 of the glucoside is catalyzed by the 2ODD BX6 .


Molecular Structure Analysis

The molecular structure of DIBOA beta-D-glucoside is characterized by a β-D-glucoside having ®-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one as the anomeric substituent .


Chemical Reactions Analysis

DIBOA beta-D-glucoside is the substrate of the dioxygenase BENZOXAZINLESS6 (BX6) and the produced 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside is metabolized by the methyltransferase BX7 to yield DIMBOA-glucoside .

properties

IUPAC Name

(2R)-4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO9/c16-5-8-9(17)10(18)11(19)13(23-8)24-14-12(20)15(21)6-3-1-2-4-7(6)22-14/h1-4,8-11,13-14,16-19,21H,5H2/t8-,9-,10+,11-,13+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSLYTBGQGKTME-TWTZXXGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318585
Record name DIBOA-Glc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DIBOA beta-D-glucoside

CAS RN

155835-54-4
Record name DIBOA-Glc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155835-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DIBOA-Glc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIBOA beta-D-glucoside
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DIBOA beta-D-glucoside
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DIBOA beta-D-glucoside
Reactant of Route 4
DIBOA beta-D-glucoside
Reactant of Route 5
DIBOA beta-D-glucoside
Reactant of Route 6
DIBOA beta-D-glucoside

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